2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
CAS No.: 921858-66-4
Cat. No.: VC8320268
Molecular Formula: C21H23N5O3S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921858-66-4 |
|---|---|
| Molecular Formula | C21H23N5O3S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H23N5O3S/c1-3-29-16-10-8-15(9-11-16)25-12-13-26-20(25)23-24-21(26)30-14-19(27)22-17-6-4-5-7-18(17)28-2/h4-11H,3,12-14H2,1-2H3,(H,22,27) |
| Standard InChI Key | AVJCVTMZFDNDPF-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4OC |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4OC |
Introduction
Overview and Structural Features
The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c] triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a heterocyclic organic molecule with a unique combination of structural motifs. It features:
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Imidazo[2,1-c]124triazole Core: This nitrogen-rich heterocyclic framework is known for its stability and potential biological activity.
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Sulfanyl Linkage: A sulfur atom connects the imidazo-triazole core to the acetamide group.
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Substituents:
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A 4-ethoxyphenyl group attached to the imidazo-triazole core.
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A 2-methoxyphenyl group linked via an acetamide moiety.
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This compound belongs to the class of imidazo[2,1-c] triazoles, which are widely studied for their pharmacological relevance.
Classification and Relevance in Medicinal Chemistry
The compound is classified under heterocyclic compounds, specifically as an imidazole-triazole hybrid. These hybrids are notable for their diverse biological activities:
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Potential Applications: Compounds with this structural framework have been explored for antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.
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Pharmacological Significance: The presence of nitrogen in the heterocyclic rings enhances binding affinity to biological targets such as enzymes and receptors.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Below is an outline of the synthetic strategy:
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Formation of Imidazo[2,1-c]124triazole Core:
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Cyclization reactions involving precursors such as aminoguanidine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
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Introduction of Substituents:
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The ethoxyphenyl group can be introduced via nucleophilic substitution reactions.
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The sulfanyl linkage is established by reacting thiols with activated intermediates.
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The methoxyphenylacetamide moiety is added through amidation reactions involving acetic acid derivatives.
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Optimization:
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Reaction conditions (temperature, solvents) are optimized to maximize yield and purity.
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Analytical Characterization
To confirm the structure and purity of this compound, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (¹H & ¹³C) | Identifies chemical shifts corresponding to hydrogen and carbon atoms in the structure. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Detects functional groups such as amides (C=O stretch) and ethers (C-O stretch). |
| X-ray Crystallography | Provides detailed information on molecular geometry and crystal packing. |
Comparative Data from Related Compounds
To better understand its potential applications, comparisons with related compounds are insightful:
Challenges in Research and Development
Despite its promising framework:
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Synthetic Complexity: Multi-step synthesis requires precise control over reaction conditions.
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Limited Data Availability: Specific pharmacokinetic and toxicological profiles for this compound are not yet reported.
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Optimization Needs: Structural modifications may be necessary to enhance solubility or target specificity.
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